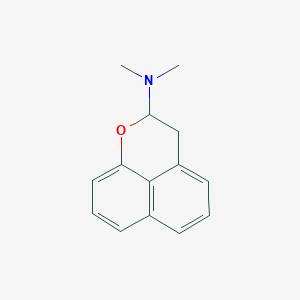
2-Dimethylamino-1-oxa-2,3-dihydro-1H-phenalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DODPA is a fluorescent molecule that has been widely used as a probe in various biological and chemical applications. The unique properties of DODPA, such as its high quantum yield, photostability, and sensitivity to the microenvironment, make it an attractive tool for studying many biological processes. DODPA has been used in applications such as imaging, sensing, and drug delivery.
Mécanisme D'action
The mechanism of action of DODPA is based on its fluorescence properties. DODPA emits light when excited by a light source, and the intensity of the emitted light is dependent on the microenvironment of the molecule. For example, the fluorescence intensity of DODPA changes when it binds to a protein or interacts with other molecules, allowing its use as a probe.
Effets Biochimiques Et Physiologiques
DODPA has been shown to have minimal toxicity and has been used in various biological applications. However, the long-term effects of DODPA on biological systems are not well understood, and further research is needed to fully understand its potential effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DODPA is its high sensitivity and selectivity, making it an attractive tool for studying biological processes. However, DODPA has some limitations, including its sensitivity to environmental factors such as temperature and pH, which can affect its fluorescence properties. Additionally, the synthesis of DODPA can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research and development of DODPA. One area of interest is the development of DODPA-based sensors for detecting specific analytes in biological and environmental samples. Another area of research is the use of DODPA in drug delivery systems, where it can be used as a fluorescent label to track the distribution of drugs in the body. Additionally, further research is needed to understand the long-term effects of DODPA on biological systems and to optimize its synthesis and properties for specific applications.
In conclusion, DODPA is a unique and versatile molecule that has gained significant attention in scientific research. Its high sensitivity and selectivity make it an attractive tool for studying biological processes, and its unique properties make it useful in various applications such as imaging, sensing, and drug delivery. Further research is needed to fully understand the potential of DODPA and to optimize its properties for specific applications.
Méthodes De Synthèse
The synthesis of DODPA involves the reaction of 2,3-dihydro-1H-phenalene with dimethylamine oxide. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid. The yield of DODPA can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.
Applications De Recherche Scientifique
DODPA has been extensively used in scientific research due to its unique properties. One of the main applications of DODPA is in fluorescence imaging. DODPA can be used to label proteins and other biomolecules, allowing their visualization in live cells and tissues. DODPA has also been used as a sensor for detecting various analytes such as metal ions, pH, and temperature.
Propriétés
Numéro CAS |
132766-66-6 |
|---|---|
Nom du produit |
2-Dimethylamino-1-oxa-2,3-dihydro-1H-phenalene |
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
N,N-dimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-amine |
InChI |
InChI=1S/C14H15NO/c1-15(2)13-9-11-7-3-5-10-6-4-8-12(16-13)14(10)11/h3-8,13H,9H2,1-2H3 |
Clé InChI |
CGNQKYZXRDKEPD-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
SMILES canonique |
CN(C)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
Synonymes |
2-dimethylamino-1-oxa-2,3-dihydro-1H-phenalene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



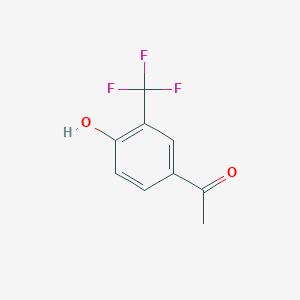
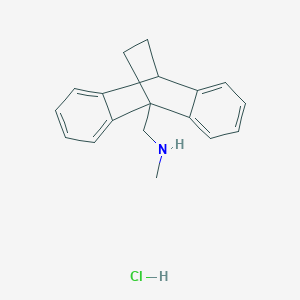

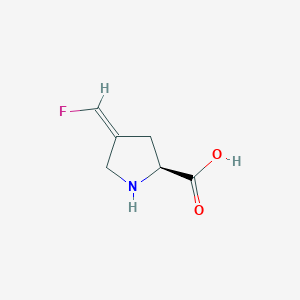


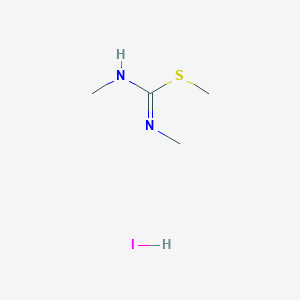
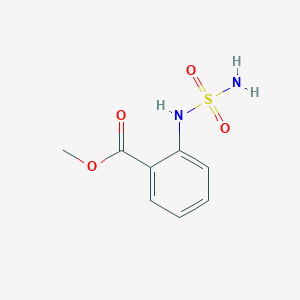
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
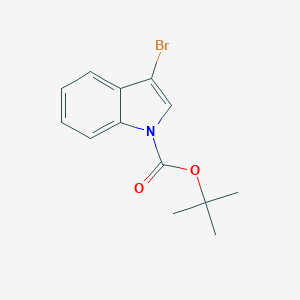
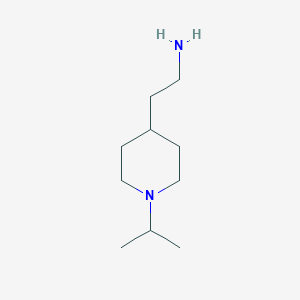
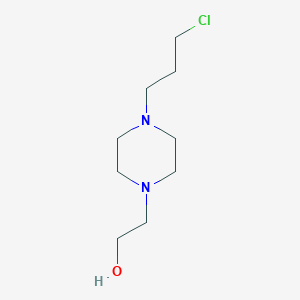
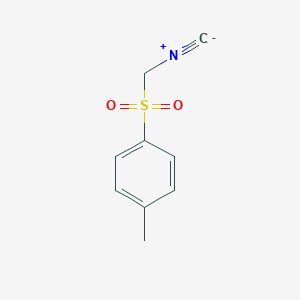
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)